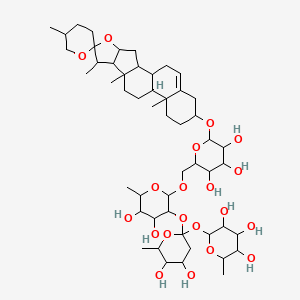

kallstroemin D

説明

Kallstroemin D is a carbohydrate-derived natural compound identified as an antagonist of chemokine receptors, a class of G-protein-coupled receptors (GPCRs) critical in immune response regulation and inflammatory pathways . Unlike alkaloids or terpenoids, this compound belongs to a rare group of carbohydrate derivatives with demonstrated bioactivity against GPCRs. Its structure includes sugar moieties linked to a core scaffold, which facilitates selective receptor interactions.

特性

分子式 |

C51H82O20 |

|---|---|

分子量 |

1015.2 g/mol |

IUPAC名 |

2-[2-[4,5-dihydroxy-6-methyl-2-[[3,4,5-trihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-21-10-15-50(63-19-21)22(2)34-32(69-50)17-30-28-9-8-26-16-27(11-13-48(26,6)29(28)12-14-49(30,34)7)66-45-42(60)40(58)38(56)33(67-45)20-62-47-44(41(59)37(55)24(4)65-47)70-51(18-31(52)35(53)25(5)68-51)71-46-43(61)39(57)36(54)23(3)64-46/h8,21-25,27-47,52-61H,9-20H2,1-7H3 |

InChIキー |

JXANHBVHGVNOQZ-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)C)O)O)OC9(CC(C(C(O9)C)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)C)C)C)OC1 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: カリストロエミン D の合成は、天然源からの化合物の抽出から始まるいくつかの段階を含みます。シヤグルス・オリノケンシス(Syagrus orinocensis)の葉をメタノール抽出にかけ、続いて溶媒抽出を行います。 次に、抽出物をSephadex LH-20クロマトグラフィーと逆相高速液体クロマトグラフィー(HPLC)を用いて精製し、純粋なカリストロエミン D を得ます .

工業生産方法: 現在、カリストロエミン D の大規模工業生産方法は存在しません。この化合物は、主に天然源からの抽出と精製によって得られます。 合成生物学と化学合成の進歩により、将来的にはより効率的な生産方法が開発される可能性があります。

化学反応の分析

反応の種類: カリストロエミン D は、次のような様々な化学反応を起こします。

酸化: ステロイド骨格は特定の条件下で酸化されて酸化誘導体を生成する可能性があります。

還元: 還元反応によって、ステロイドコアに結合した官能基を修飾することができます。

置換: グリコシド結合は、酸性または塩基性条件下で加水分解または他の糖残基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 酸性または塩基性加水分解は、それぞれ塩酸または水酸化ナトリウムを用いて行うことができます。

主要な生成物: これらの反応から生成される主要な生成物には、カリストロエミン D の酸化または還元誘導体、および様々な配糖体アナログが含まれます。

4. 科学研究の応用

カリストロエミン D は、次のような科学研究の応用を持っています。

化学: ステロイド配糖体の構造と反応性を研究するためのモデル化合物として役立ちます。

生物学: カリストロエミン D は、抗炎症作用や抗癌作用などの潜在的な生物活性について研究されています.

医学: この化合物は、特定の分子標的に結合する能力から、創薬や治療用途の候補となっています。

産業: カリストロエミン D は、天然物ベースの医薬品や栄養補助食品の開発に使用できます。

科学的研究の応用

Kallstroemin D has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the structure and reactivity of steroidal glycosides.

Medicine: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.

Industry: this compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

カリストロエミン D の作用機序は、ケモカイン受容体などの特定の分子標的との相互作用を伴います。 炎症過程に関与するCXCR3受容体のアンタゴニストとして作用することが示されています 。この受容体とそのリガンド間の相互作用を阻害することにより、カリストロエミン D は炎症と組織損傷を軽減する可能性があります。

類似化合物:

ジオスシン: 同様の生物活性を持つ別のステロイド配糖体です。

ヒポグラウシン A: 構造的特徴と生物学的特性が類似した配糖体です。

デュラミシン: 同様のケモカイン受容体拮抗作用を持つ環状チオペプチド.

独自性: カリストロエミン D は、その特異的な配糖体構造とCXCR3受容体アンタゴニストとしての強力な活性により、独自の特徴を持っています。糖残基とステロイド骨格の独特な組み合わせが、他の類似化合物とは一線を画しています。

類似化合物との比較

Comparison with Similar Compounds

Structural Similarities and Differences

Kallstroemin D shares functional roles with steroidal glycosides and hypoglaucine , both of which are also chemokine receptor antagonists. However, their structural frameworks differ significantly:

- Steroidal glycosides (e.g., digoxin analogs) feature a steroid backbone conjugated with sugar groups, enabling membrane receptor binding via hydrophobic (steroid) and hydrophilic (sugar) interactions.

- Hypoglaucine, though structurally undefined in the provided evidence, is hypothesized to be an alkaloid or terpenoid derivative based on naming conventions.

- This compound lacks a steroid or terpenoid core, instead relying on carbohydrate-specific motifs for receptor engagement. This distinction may influence binding kinetics and receptor subtype selectivity .

Pharmacological Activity

The antagonistic activity of this compound against chemokine receptors is comparable to steroidal glycosides but differs mechanistically. For example:

- Steroidal glycosides (e.g., digoxin ) primarily target Na⁺/K⁺-ATPase but exhibit off-target GPCR modulation.

- Hypoglaucine ’s activity remains less characterized, though it may share receptor targets with this compound .

Functional Group Contributions

- Nitrogen-containing alkaloids (e.g., conessine ) rely on basic amine groups for ionic interactions with GPCRs, whereas This compound utilizes hydroxyl and glycosidic bonds for hydrogen bonding and steric complementarity.

- Terpenoids (e.g., betulinic acid) lack nitrogen but employ lipophilic triterpene structures for membrane penetration, a feature absent in the polar this compound .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Research Findings and Limitations

- Structural Insights : this compound’s carbohydrate architecture may reduce off-target effects compared to steroidal or alkaloid-based antagonists, as evidenced by computational docking studies highlighting its selective binding to chemokine receptor extracellular domains .

- Synthetic Challenges: Unlike terpenoids or alkaloids, which are often semi-synthesized from natural precursors, this compound’s synthesis requires complex glycosylation steps, limiting large-scale production .

- Data Gaps : The provided evidence lacks quantitative pharmacological data (e.g., IC₅₀ values) for this compound, necessitating reference to supplementary materials in primary studies (e.g., spectral data in Supplementary Tables 1–8 , synthesis protocols in Supplementary Fig. 1 ).

Q & A

Q. What are the primary analytical techniques for isolating and identifying Kallstroemin D in natural extracts?

this compound isolation typically involves solvent extraction followed by chromatographic separation (e.g., HPLC, TLC) and spectroscopic characterization (NMR, MS). To ensure purity, researchers should cross-validate results using multiple techniques (e.g., comparing retention times in HPLC with NMR chemical shifts). For reproducibility, document solvent gradients, column specifications, and calibration standards in detail .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting hypothesized biological pathways (e.g., enzyme inhibition or cytotoxicity). Use dose-response curves to establish IC50 values, and include positive/negative controls (e.g., known inhibitors or DMSO blanks). Replicate experiments across three independent trials to assess variability. For cytotoxicity, adhere to cell viability protocols (e.g., MTT assay) with standardized cell lines .

Q. What are the critical parameters for ensuring this compound stability during storage?

Stability depends on solvent choice (e.g., DMSO for long-term storage at -80°C), light exposure (store in amber vials), and temperature consistency. Conduct accelerated degradation studies under varying conditions (pH, temperature) and monitor via HPLC to identify optimal storage protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from differences in assay conditions (e.g., cell type, concentration ranges). Perform a systematic review of experimental variables across studies , then design a meta-analysis using standardized protocols. Validate findings with orthogonal methods (e.g., siRNA knockdown if a protein target is proposed) .

Q. What strategies are effective for elucidating this compound’s 3D structure and stereochemistry?

Combine X-ray crystallography (for single-crystal analysis) with computational modeling (e.g., DFT calculations). For ambiguous regions, use NOESY NMR to resolve spatial proximities. Cross-reference with synthetic analogs to confirm stereochemical assignments .

Q. How should researchers address low yield in this compound synthesis or extraction?

Optimize extraction via response surface methodology (RSM) to model solvent ratios, temperature, and time. For synthetic routes, evaluate catalytic systems (e.g., chiral catalysts for enantioselective synthesis) and track byproducts via LC-MS. Consider semi-synthesis from abundant precursors if total synthesis is impractical .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., sigmoidal curves in GraphPad Prism) to calculate efficacy parameters (IC50, Hill coefficient). Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify outlier responses .

Q. How to validate this compound’s target engagement in complex biological systems?

Use pull-down assays with biotinylated probes or CRISPR-Cas9-edited cell lines lacking the putative target. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo validation, employ knockout animal models .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing this compound research data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS), instrument parameters, and biological replicate IDs. Use repositories like Zenodo or ChEMBL with unique DOIs. Document synthesis steps using CIF files for crystallography .

Q. How to mitigate batch-to-batch variability in this compound studies?

Implement quality control (QC) checks for each batch: HPLC purity ≥95%, NMR spectral match to published data. Use internal standards (e.g., deuterated analogs) in assays to normalize batch effects. Share QC data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。